

# A Comparative Pharmacological Guide: 7-Hydroxyquetiapine and Norquetiapine

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## Compound of Interest

Compound Name: 7-Hydroxyquetiapine

Cat. No.: B145544

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This guide provides a detailed comparison of the pharmacological properties of two major active metabolites of the atypical antipsychotic drug quetiapine: **7-Hydroxyquetiapine** and norquetiapine. While both metabolites contribute to the overall clinical effects of quetiapine, their distinct pharmacological profiles lead to different therapeutic and side-effect profiles. This comparison is based on available preclinical data.

## Executive Summary

Norquetiapine exhibits a complex and potent pharmacological profile, characterized by high affinity for multiple neurotransmitter receptors and transporters. Notably, it is a potent inhibitor of the norepinephrine transporter (NET), a property not shared by quetiapine, and displays significant activity as a partial agonist at the 5-HT<sub>1A</sub> serotonin receptor. These actions are thought to contribute significantly to the antidepressant and anxiolytic effects of quetiapine treatment.

In contrast, detailed in vitro pharmacological data for **7-Hydroxyquetiapine** is notably scarce in publicly available literature. While recognized as an active metabolite, its specific binding affinities and functional potencies at key neurological receptors have not been as extensively characterized as those of norquetiapine. This data gap limits a direct and comprehensive comparison of the relative potency of these two metabolites.

## Comparative Pharmacological Profile

The following tables summarize the available quantitative data for the binding affinities ( $K_i$ ) and functional activities of norquetiapine and quetiapine. Data for **7-Hydroxyquetiapine** is largely unavailable and is indicated as such.

### Table 1: Receptor and Transporter Binding Affinities ( $K_i$ , nM)

Target	Norquetiapine (Ki, nM)	7-Hydroxyquetiapine (Ki, nM)	Quetiapine (Ki, nM)	Reference
Dopamine Receptors				
D1	210	Data Not Available	>1000	[1]
D2	196 - 590	Data Not Available	380 - 560	[2][3]
Serotonin Receptors				
5-HT1A	45 - 570	Data Not Available	430 - 1800	[2]
5-HT2A	5 - 58	Data Not Available	29	[2]
5-HT2B	14	Data Not Available	Data Not Available	
5-HT2C	76 - 110	Data Not Available	1840 - 2800	
5-HT7	76	Data Not Available	307	
Adrenergic Receptors				
$\alpha$ 1A	144	Data Not Available	22	
$\alpha$ 1B	95	Data Not Available	Data Not Available	
$\alpha$ 2A	240	Data Not Available	2900	

Histamine Receptors			
H1	3.5	Data Not Available	6.9 - 11
Muscarinic Receptors			
M1	39	Data Not Available	37
M3	23	Data Not Available	Data Not Available
M5	23	Data Not Available	Data Not Available
Monoamine Transporters			
Norepinephrine (NET)	12 - 29	Data Not Available	>1000 (inactive)
Serotonin (SERT)	~1000	Data Not Available	>1000
Dopamine (DAT)	>1000	Data Not Available	>1000

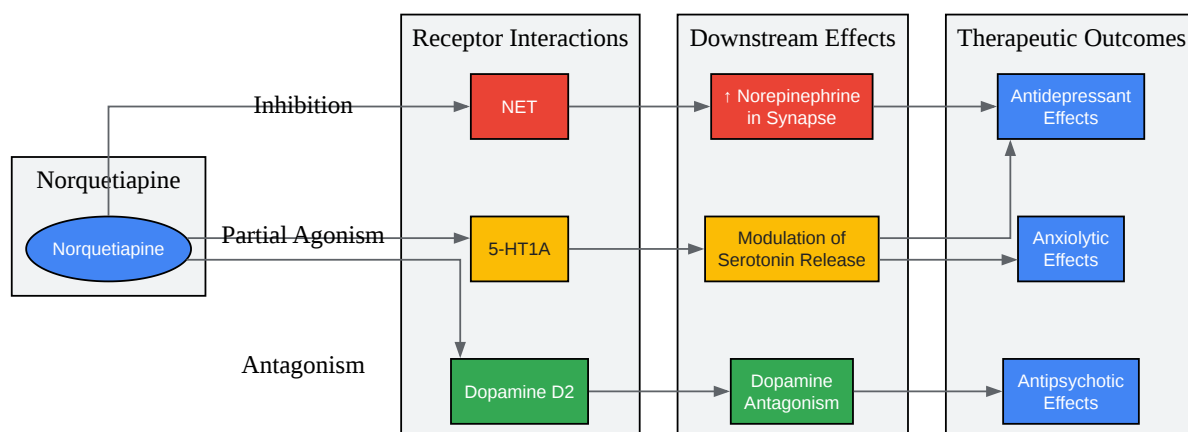
Note: Lower Ki values indicate higher binding affinity.

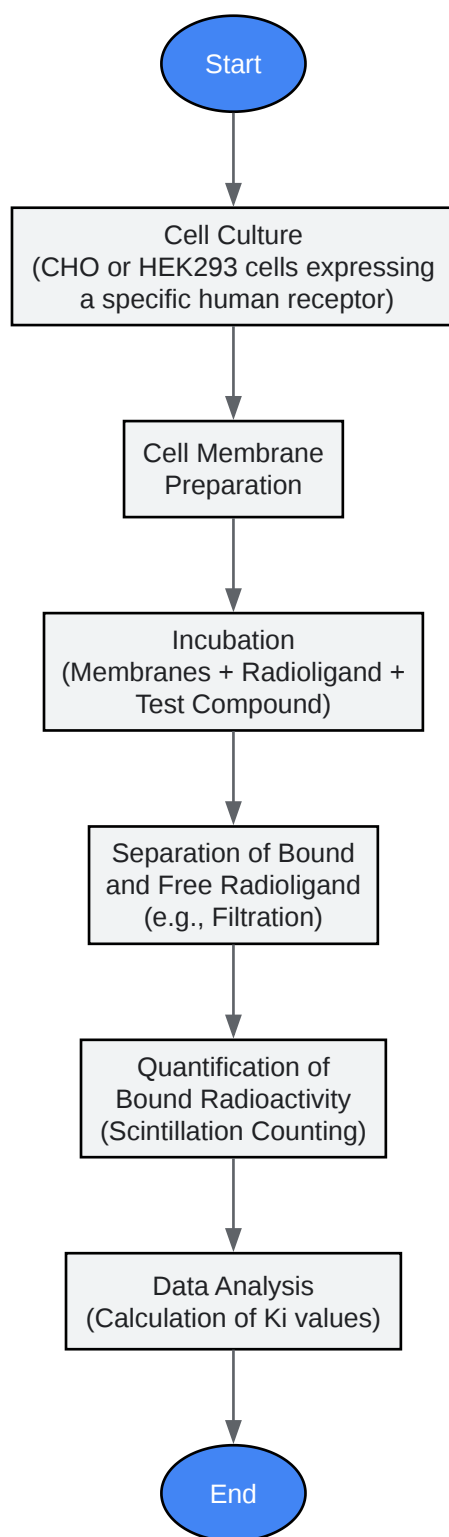
## Table 2: Functional Activity Data

Target	Norquetiapine Activity	7-Hydroxyquetiapine Activity	Quetiapine Activity	Reference
Dopamine D2 Receptor	Antagonist (Moderate/Low Potency)	Data Not Available	Antagonist (Moderate/Low Potency)	
Serotonin 5-HT1A Receptor	Partial Agonist (pEC50 = 5.47, Emax = 90%)	Data Not Available	Partial Agonist (pEC50 = 4.77, Emax = 89%)	
Serotonin 5-HT2A Receptor	Antagonist	Data Not Available	Antagonist	
Norepinephrine Transporter (NET)	Potent Inhibitor (pKi = 7.47)	Data Not Available	Inactive	

## Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of norquetiapine and quetiapine suggest their involvement in different downstream signaling pathways, contributing to their overall therapeutic effects.





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